molecular formula C17H11ClF3N3O3S B11067126 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

5-[4-chloro-3-(trifluoromethyl)phenyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

Cat. No.: B11067126
M. Wt: 429.8 g/mol
InChI Key: GRKXFYUMSPOKCK-UHFFFAOYSA-N
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Description

5-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-N-[3-(2-OXOPROPYL)-1,2,4-THIADIAZOL-5-YL]-2-FURAMIDE is a complex organic compound that features a trifluoromethyl group, a chlorophenyl group, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-N-[3-(2-OXOPROPYL)-1,2,4-THIADIAZOL-5-YL]-2-FURAMIDE typically involves multiple steps. One common route starts with the preparation of 4-chloro-3-(trifluoromethyl)phenyl isocyanate . This intermediate is then reacted with various reagents to introduce the thiadiazole and furan moieties under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

5-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-N-[3-(2-OXOPROPYL)-1,2,4-THIADIAZOL-5-YL]-2-FURAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different halogens into the molecule .

Scientific Research Applications

5-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-N-[3-(2-OXOPROPYL)-1,2,4-THIADIAZOL-5-YL]-2-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-N-[3-(2-OXOPROPYL)-1,2,4-THIADIAZOL-5-YL]-2-FURAMIDE involves interaction with specific molecular targets. In medicinal applications, it may act on opioid receptors to exert analgesic effects. The trifluoromethyl group enhances its binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-N-[3-(2-OXOPROPYL)-1,2,4-THIADIAZOL-5-YL]-2-FURAMIDE is unique due to its combination of a trifluoromethyl group, a chlorophenyl group, and a thiadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H11ClF3N3O3S

Molecular Weight

429.8 g/mol

IUPAC Name

5-[4-chloro-3-(trifluoromethyl)phenyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C17H11ClF3N3O3S/c1-8(25)6-14-22-16(28-24-14)23-15(26)13-5-4-12(27-13)9-2-3-11(18)10(7-9)17(19,20)21/h2-5,7H,6H2,1H3,(H,22,23,24,26)

InChI Key

GRKXFYUMSPOKCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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